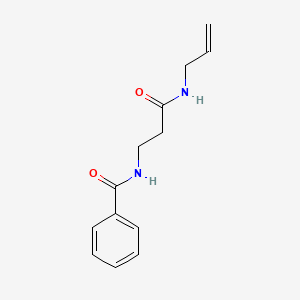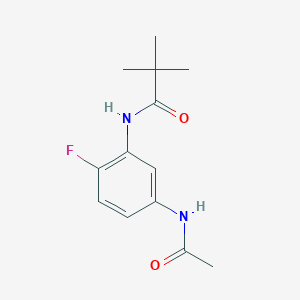
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide, also known as FMTS, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been studied for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. This inhibition leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This compound has also been found to induce apoptosis, a process by which cells undergo programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide in lab experiments is its potency. This compound has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its solubility. This compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide. One area of interest is the development of this compound derivatives with improved solubility. Another area of interest is the study of this compound in combination with other anti-cancer drugs, to determine if it can enhance their effectiveness. Additionally, the potential use of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease, is an area of ongoing research.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been studied for its potential therapeutic properties. It has been found to inhibit the growth of various cancer cell lines, reduce inflammation, and inhibit angiogenesis. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 4-fluoro-2-methylphenylamine with thiophene-2-sulfonyl chloride to form the intermediate product. The intermediate product is then treated with aqueous ammonia to give the final product, this compound. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S2/c1-8-7-9(12)4-5-10(8)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMXTCRMIWPJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)
![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)




![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)